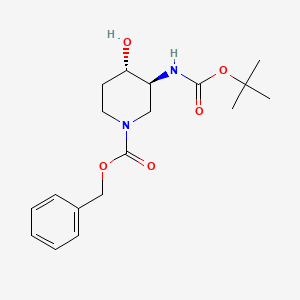

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring:

- A benzyl ester at the 1-position.

- A tert-butoxycarbonyl (Boc)-protected amino group at the 3-position.

- A hydroxyl group at the 4-position in the trans configuration.

Its molecular formula is inferred as C₁₈H₂₄N₂O₅ (based on analogs in ) with a molecular weight of ~336–350 g/mol. Piperidine derivatives like this are pivotal intermediates in drug discovery, particularly for anticancer agents and enzyme inhibitors .

Properties

IUPAC Name |

benzyl (3S,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDMZDTYNCUBC-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118576 | |

| Record name | Phenylmethyl (3S,4S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052715-77-1 | |

| Record name | Phenylmethyl (3S,4S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052715-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3S,4S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group. The hydroxyl group is then introduced through a series of reactions, often involving oxidation or substitution reactions. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to remove the Boc protecting group.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate is widely used in scientific research due to its versatility. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance the efficacy and selectivity of potential therapeutic agents .

Mechanism of Action

The mechanism of action of trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size Variation: Piperidine vs. Pyrrolidine

- Compound: trans-Tert-Butyl 3-(((Benzyloxy)Carbonyl)Amino)-4-Hydroxypyrrolidine-1-Carboxylate (CAS 952443-93-5) . Key Differences:

- Pyrrolidine ring (5-membered) vs. piperidine (6-membered).

- Reduced ring strain in piperidine improves conformational flexibility.

- Piperidine derivatives generally exhibit better metabolic stability in medicinal chemistry applications.

Substituent Variation at Position 4

a) Hydroxyl vs. Methyl Group

- Compound: trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride (CAS 1951439-11-4) . Key Differences:

- Methyl group at position 4 instead of hydroxyl.

- Increased lipophilicity (logP ~1.5–2.0) compared to the hydroxyl analog (logP ~0.5–1.0).

- The unprotected amino group (as hydrochloride) enhances reactivity but limits stability in acidic conditions .

b) Hydroxyl vs. Fluorine Atom

Protecting Group Variation

- Compound : Benzyl 4-Hydroxy-1-piperidinecarboxylate (CAS 95798-23-5) .

- Key Differences :

- Lacks the Boc-protected amino group at position 3.

- The unprotected piperidine nitrogen is more reactive but prone to undesired side reactions in synthesis.

- Reduced molecular weight (235.28 g/mol) and polarity compared to the Boc-protected analog.

Physicochemical Properties

Biological Activity

Trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate, also known as TB-2150, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 350.42 g/mol. The compound features a piperidine ring with hydroxyl and carboxylate functional groups, contributing to its biological activity.

Research indicates that TB-2150 exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and β-secretase. These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.

- Neuroprotective Effects : In vitro studies have shown that TB-2150 can protect astrocytes from amyloid-beta (Aβ) toxicity by reducing oxidative stress markers like TNF-α and malondialdehyde (MDA) levels .

- Cytotoxicity : The compound demonstrated low cytotoxicity in cell viability assays, indicating a favorable safety profile for potential therapeutic use .

Biological Activity Data

The following table summarizes key findings related to the biological activity of TB-2150:

Case Studies

Several studies have evaluated the efficacy of TB-2150 in different biological contexts:

- Neuroprotection Against Aβ-Induced Toxicity : In a study involving astrocytes treated with Aβ 1-42, TB-2150 significantly improved cell viability compared to untreated controls. The protective effect was attributed to its ability to inhibit inflammatory cytokine production and oxidative stress .

- In Vivo Models : While in vitro results were promising, in vivo studies showed moderate effects when administered alongside scopolamine in rats. The bioavailability of TB-2150 in the brain was identified as a potential limiting factor for its efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer : A typical synthesis involves sequential protection/deprotection steps. For example, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) to protect the amine. The hydroxyl group on the piperidine ring may require orthogonal protection (e.g., benzyloxycarbonyl) to avoid side reactions. Final coupling with benzyl chloroformate in the presence of a base (e.g., DMAP) yields the carboxylate ester .

- Key Challenges : Ensuring regioselectivity during Boc protection and avoiding racemization at stereocenters.

Q. How is the stereochemistry of the trans configuration confirmed in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish trans and cis configurations by analyzing spatial interactions between protons on adjacent carbons. For example, the absence of NOE between the 3-amino and 4-hydroxyl protons supports a trans arrangement .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm molecular structure and purity.

- HPLC/MS : High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm for Boc and carboxylate groups) .

Advanced Research Questions

Q. How does the Boc-protected amine influence the reactivity of the piperidine ring in downstream functionalization?

- Methodological Answer : The Boc group sterically shields the amine, directing electrophilic attacks to other sites (e.g., the hydroxyl group). For instance, Mitsunobu reactions can modify the hydroxyl group to introduce alkyl or aryl substituents without disturbing the Boc-protected amine. The Boc group also stabilizes intermediates during catalytic hydrogenation of the benzyl ester .

- Data Contradiction : Some studies report partial Boc deprotection under strongly acidic conditions (e.g., TFA), necessitating careful pH control .

Q. What strategies mitigate hydrolysis of the benzyl carboxylate ester during storage or reaction?

- Methodological Answer :

- Storage : Keep under inert atmosphere (N or Ar) at –20°C to slow ester hydrolysis.

- Reaction Design : Use aprotic solvents (e.g., DMF, DCM) and avoid aqueous workups until necessary. Adding molecular sieves can absorb trace moisture .

- Supporting Data : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored desiccated .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinases or GPCRs).

- MD Simulations : Molecular dynamics (GROMACS) assess conformational stability in binding pockets.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the hydroxyl group) .

Data Gaps and Contradictions

Q. Why are toxicity and ecotoxicity data often unavailable for this compound?

- Analysis : Many safety data sheets (SDS) for research chemicals omit detailed toxicology due to limited testing (e.g., ). Academic researchers must extrapolate from structurally similar compounds (e.g., piperidine derivatives) or conduct in vitro assays (e.g., Ames test for mutagenicity) .

Q. How to resolve discrepancies in reported melting points or solubility for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify purity via HPLC and crystallize under controlled conditions.

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO/water mixtures) using nephelometry .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₅ | |

| Stereochemistry | trans-3-amino-4-hydroxypiperidine | |

| Common Synthetic Intermediates | Boc-protected piperidine precursors | |

| Stability in Solution | Stable in DMSO for ≤72 hours at 4°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.